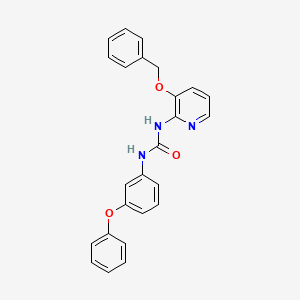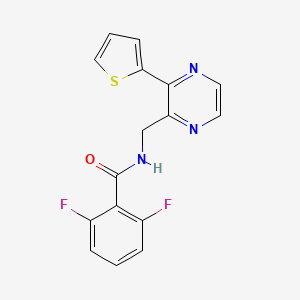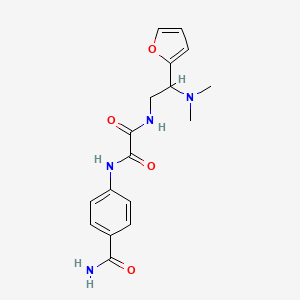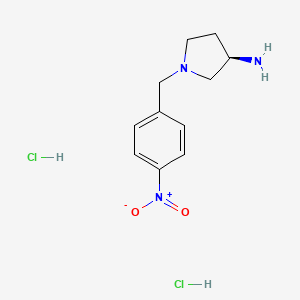
1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea is a chemical compound that has been synthesized for its potential use in scientific research. It is a urea derivative that has shown promising results in various studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antagonistic Properties
Research on trisubstituted phenyl urea derivatives, including studies on their synthesis and structure-activity relationships as neuropeptide Y5 receptor antagonists, reveals the potential of these compounds in modulating receptor activity. For instance, modifications to the urea portion and phenoxyphenyl group have led to potent antagonists with in vitro potencies below 0.1 nM at the NPY5 receptor, suggesting their utility in studying receptor-mediated physiological processes (Fotsch et al., 2001).
Anticancer and Apoptotic Effects
Another study focused on a phenoxypyridine urea derivative, AKF-D52, has demonstrated significant anticancer effects, including apoptosis induction through caspase-dependent and -independent pathways in non-small cell lung cancer cells. Additionally, AKF-D52 has been shown to induce cytoprotective autophagy, highlighting its potential as a therapeutic agent for lung cancer treatment (Hyo-Sun Gil et al., 2021).
Enzyme Inhibition and Anticancer Activity
The synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas have shown varied enzyme inhibition properties and in vitro anticancer activity against prostate cancer cell lines. This suggests the potential of urea derivatives in the development of novel anticancer therapies (Sana Mustafa et al., 2014).
Complexation and Self-Assembly
Studies on heterocyclic ureas have explored their complexation-induced unfolding and the ability to form multiply hydrogen-bonded complexes, indicative of their use in self-assembly and nanotechnology applications (P. Corbin et al., 2001).
Eigenschaften
IUPAC Name |
1-(3-phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-25(27-20-11-7-14-22(17-20)31-21-12-5-2-6-13-21)28-24-23(15-8-16-26-24)30-18-19-9-3-1-4-10-19/h1-17H,18H2,(H2,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXCIVQPBMCBAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2389616.png)





![N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2389628.png)
![1-(6,7-Dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2389630.png)


![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389634.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide](/img/structure/B2389638.png)
